2-Chloro-6-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)pyridin-4-amine
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Overview
Description
2-Chloro-6-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)pyridin-4-amine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a pyridine ring.
Preparation Methods
The synthesis of 2-Chloro-6-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)pyridin-4-amine typically involves multiple stepsThe pyridine ring is then chlorinated and coupled with the pyrazole derivative under specific reaction conditions . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions: Typical reagents include strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
2-Chloro-6-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyrazole and pyridine rings facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Chloro-6-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)pyridin-4-amine is unique due to its specific trifluoromethyl-pyrazole-pyridine structure. Similar compounds include:
Trifluoromethylpyridines: Known for their use in pharmaceuticals and agrochemicals.
Pyrazole Derivatives: Widely studied for their biological activities.
Chloropyridines: Commonly used as intermediates in organic synthesis
Properties
IUPAC Name |
2-chloro-6-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N4/c11-9-4-6(15)3-8(16-9)7-1-2-18(17-7)5-10(12,13)14/h1-4H,5H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYIZUHPDQNJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=NC(=CC(=C2)N)Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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